molecular formula C44H75F3N10O16 B10831797 MART-1 (26-35) (human) (TFA)

MART-1 (26-35) (human) (TFA)

Número de catálogo: B10831797
Peso molecular: 1057.1 g/mol
Clave InChI: NMTQXGZUKARSOC-WZQLDBRBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de MART-1 (26-35) (humano) (TFA) suele implicar la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Métodos de producción industrial: La producción industrial de MART-1 (26-35) (humano) (TFA) sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan para aumentar la eficiencia y la consistencia. El proceso de purificación se amplía utilizando HPLC preparativa .

Tipos de reacciones:

Reactivos y condiciones comunes:

Productos principales:

Aplicaciones Científicas De Investigación

Cancer Immunotherapy

MART-1 (26-35) has been extensively studied for its role in cancer immunotherapy. The peptide is used to stimulate CTLs, which can specifically target and destroy melanoma cells. Research indicates that MART-1-specific CTLs can be generated from both healthy donors and melanoma patients, demonstrating high cytotoxicity against HLA-A*0201 positive melanoma cells .

Key Findings:

  • CTL Generation : Studies have shown that pure populations of MART-1-specific CTLs can be expanded using artificial antigen-presenting cells, leading to effective anti-tumor responses .
  • Superagonist Variants : Variants of the MART-1 peptide, such as those with substitutions like Leucine at position 27, have been identified as superagonists that elicit stronger CTL responses compared to the native peptide .

Diagnostic Biomarker

MART-1 is utilized as a biomarker for diagnosing melanoma due to its restricted expression to melanocytes and melanoma tissues. Its presence can indicate melanoma progression and is used in monitoring disease status in patients .

Case Study 1: Adoptive Cell Therapy

In a clinical setting, MART-1 (26-35) has been incorporated into adoptive cell therapy protocols. Patients with advanced melanoma received infusions of MART-1-specific CTLs, resulting in significant tumor regression in some cases. The success of this approach underscores the potential of personalized immunotherapy tailored to individual tumor profiles .

Case Study 2: Peptide Vaccination Trials

Peptide-based vaccination trials have demonstrated that administering MART-1 peptides can activate T cell responses capable of recognizing and attacking melanoma cells. In one trial involving HLA-A*0201 positive patients, approximately 88% showed reactivity against MART-1 peptides after vaccination, highlighting the peptide's immunogenic potential .

Data Table: Summary of Findings on MART-1 Applications

Application AreaDescriptionKey Outcomes
Cancer ImmunotherapyUse of MART-1 peptides to stimulate CTLsEnhanced anti-tumor activity in clinical trials
Diagnostic BiomarkerIdentification of melanoma through MART-1 expressionCorrelation with disease progression
Adoptive Cell TherapyInfusion of MART-1-specific CTLsTumor regression observed in multiple cases
Peptide VaccinationActivation of T cell responses via vaccinationHigh rates of T cell reactivity post-vaccination

Mecanismo De Acción

MART-1 (26-35) (humano) (TFA) ejerce sus efectos al ser presentado en la superficie de las células del melanoma en el contexto de las moléculas del complejo mayor de histocompatibilidad (MHC). Esta presentación permite a los linfocitos T citotóxicos (CTL) reconocer y atacar las células del melanoma. El péptido interactúa con los receptores de células T (TCR) en los CTL, lo que lleva a la activación y la muerte de las células del melanoma . Los principales objetivos moleculares incluyen las moléculas del MHC de clase I y los TCR .

Compuestos similares:

Singularidad: MART-1 (26-35) (humano) (TFA) es único debido a su secuencia específica de aminoácidos, que es altamente reconocida por las células T en pacientes con melanoma. Esta especificidad lo convierte en una herramienta valiosa en la inmunoterapia contra el cáncer .

Comparación Con Compuestos Similares

Uniqueness: MART-1 (26-35) (human) (TFA) is unique due to its specific amino acid sequence, which is highly recognized by T cells in melanoma patients. This specificity makes it a valuable tool in cancer immunotherapy .

Actividad Biológica

MART-1 (26-35) is a peptide derived from the MART-1 protein, also known as Melan-A, which is predominantly expressed in melanocytes and melanoma cells. This peptide plays a crucial role in the immune response, particularly in the context of melanoma immunotherapy. The sequence of MART-1 (26-35) is EAAGIGILTV, and it is recognized by cytotoxic T lymphocytes (CTLs), making it significant for cancer diagnosis and treatment strategies.

MART-1 (26-35) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for precise control over peptide sequences and modifications. The stability of the peptide under physiological conditions ensures its functionality in biological applications. The peptide typically undergoes cleavage reactions facilitated by trifluoroacetic acid (TFA), which is a common reagent in peptide synthesis.

The primary biological activity of MART-1 (26-35) involves its interaction with major histocompatibility complex (MHC) class I molecules, particularly HLA-A2. This interaction is essential for the activation of CTLs, which recognize and destroy melanoma cells. The immunogenicity of MART-1 (26-35) makes it a promising candidate for cancer vaccines and adoptive cell therapies aimed at enhancing T cell responses against tumors .

Table 1: Comparison of MART-1 Peptides

Compound NameSequenceUnique Features
MART-1 (26-35)EAAGIGILTVLong sequence with higher binding affinity
MART-1 (27-35)AAGIGILTVShorter variant focusing on immune responses
MART-1 AnaloguesVariousModified versions designed for enhanced MHC binding

Immunological Studies and Clinical Relevance

Research has demonstrated that MART-1 (26-35) can stimulate potent T cell responses against melanoma. A study highlighted the importance of specific amino acid residues in enhancing the binding affinity to MHC molecules, which directly correlates with T cell activation levels .

Case Study: MART-1 in Melanoma Immunotherapy

In a clinical study involving patients with advanced melanoma, administration of MART-1 (26-35)-based vaccines resulted in significant activation of tumor-infiltrating lymphocytes. These T cells exhibited increased production of cytokines such as IFN-gamma and TNF-alpha, which are critical for anti-tumor immunity. The study concluded that targeting MART-1 epitopes could enhance therapeutic outcomes in melanoma patients .

Research Findings

Recent findings indicate that modifications to the MART-1 peptide can improve its immunogenicity. For instance, substituting specific amino acids can enhance binding to MHC class I molecules, thereby increasing CTL recognition and activation. Such modifications are being explored to develop more effective cancer vaccines .

Table 2: Research Findings on MART-1 Modifications

Modification TypeEffect on Binding AffinityImpact on T Cell Activation
Leucine SubstitutionIncreasedEnhanced
Alanine SubstitutionModerateVariable
Glycine SubstitutionDecreasedReduced

Propiedades

Fórmula molecular

C44H75F3N10O16

Peso molecular

1057.1 g/mol

Nombre IUPAC

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C42H74N10O14.C2HF3O2/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66;3-2(4,5)1(6)7/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66);(H,6,7)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-;/m0./s1

Clave InChI

NMTQXGZUKARSOC-WZQLDBRBSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O

SMILES canónico

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.